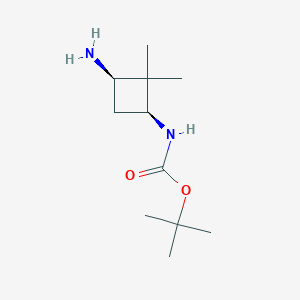

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Description

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a bicyclic organic compound featuring a cyclobutane ring with two methyl groups at the 2,2-positions and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 3-position. Its molecular formula is C₁₀H₂₀N₂O₂ (MW: 200.24 g/mol), and it serves as a critical intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions . Key structural attributes include:

- Cyclobutane ring: Larger than cyclopropane, offering reduced ring strain and moderate reactivity.

- Boc group: Enhances stability under basic conditions and facilitates selective deprotection.

- 2,2-Dimethyl substituents: Increase steric hindrance, influencing conformational flexibility and interaction with biological targets.

Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 153.4 Ų) suggest utility in mass spectrometry-based analyses .

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCOQMMIAHCCFN-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine typically involves multi-step processes. One common method includes the protection of the amino group using a tert-butyl carbamate protecting group. The cyclobutyl ring is then constructed through cyclization reactions, often involving enantioselective synthesis to ensure the correct stereochemistry. Key steps may include the use of reagents such as Boc anhydride and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine serves as a building block for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. The Boc group provides protection during synthesis, facilitating the introduction of further functional groups.

Organic Synthesis

This compound is utilized as an intermediate in synthetic pathways due to its ability to undergo various chemical reactions, including:

- Amidation Reactions : Useful in forming amides from carboxylic acids.

- Alkylation Reactions : Enables the introduction of alkyl groups to the nitrogen atom.

- Reduction Reactions : Can be reduced to yield different amine derivatives.

Biochemical Research

This compound is investigated for its interactions with biological targets. Studies focus on:

- Binding Affinity : Understanding how this compound interacts with specific receptors or enzymes.

- Efficacy Studies : Evaluating its potential therapeutic effects in vitro and in vivo.

Case Study 1: Drug Development

In a recent study, this compound was used as a precursor for synthesizing novel analgesics. Researchers modified the compound's structure to enhance its binding affinity to pain receptors, resulting in compounds that exhibited improved efficacy compared to existing analgesics.

Case Study 2: Synthetic Methodologies

Another study focused on optimizing synthetic routes involving this compound. The research highlighted various reaction conditions that maximize yield while maintaining stereochemistry, demonstrating its versatility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group may undergo hydrolysis, releasing the active amine, which can then participate in further biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Cyclopropane vs. Cyclobutane Derivatives :

- Pyrethroids like cypermethrin (cyclopropane core with dichlorovinyl groups) exhibit high insecticidal activity due to enhanced electrophilicity from ring strain . In contrast, the cyclobutane ring in the target compound reduces reactivity, favoring stability in drug synthesis .

- Urinary metabolites of pyrethroids (e.g., cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid) are detectable at sub-μg/L levels, indicating environmental persistence . The Boc-protected amine’s metabolic fate likely involves deprotection prior to excretion, differing from halogenated derivatives.

Functional Group Impact: Boc Protection: The Boc group in the target compound improves lipophilicity (logP ≈ 1.5 estimated), enhancing membrane permeability compared to polar analogs like cis-3-(aminomethyl)cyclobutanol hydrochloride (hydroxyl group increases water solubility) . Carboxylic Acid vs. Amine: The carboxylic acid derivative (CAS 188918-39-0) has higher molecular weight (243.30 vs. 200.24) and acidity (pKa ~4-5), limiting its utility in neutral-pH biological systems .

This contrasts with cis-3-(3-trifluoromethylphenyl)cyclobutanamine (), where aromatic substituents enable π-π stacking in receptor binding.

Biological Activity

Cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a bicyclic compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol. It is characterized by its solid form and is typically stored at temperatures between 2-7°C for stability. The compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protection on the amino group, which enhances its stability and reactivity in various chemical reactions. The bicyclic structure contributes to its unique properties, making it a versatile intermediate in organic synthesis. Below is a summary of its structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 1392803-57-4 |

| IUPAC Name | rel-tert-butyl ((1R,3S)-3-amino-2,2-dimethylcyclobutyl)carbamate |

| Appearance | Solid, white to off-white |

Synthesis

Various synthetic methods have been developed for the preparation of this compound, which highlight its accessibility as a building block in organic chemistry. Common methods include:

- Boc Protection : The amino group is protected using Boc anhydride under basic conditions.

- Cyclization Reactions : The bicyclic structure can be formed through cyclization of appropriate precursors.

- Functionalization : Further modifications can be made to introduce additional functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the Boc group allows for selective reactivity while maintaining the integrity of the bicyclic structure.

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant biological activities:

- Anticancer Activity : Preliminary studies indicate potential anticancer properties through inhibition of specific cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on specific kinases.

- Results : Demonstrated effective inhibition with IC50 values in the low micromolar range.

-

Anticancer Research :

- Objective : Assess cytotoxic effects against breast cancer cell lines.

- Results : Showed promising results with a significant reduction in cell viability at higher concentrations.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-2,2-dimethylcyclobutane | Similar bicyclic structure | Moderate enzyme inhibition |

| Boc-protected 1-amino-cyclopentane | Cyclopentane instead of cyclobutane | Limited anticancer activity |

| 3-Amino-2-methylcyclobutane | Variation in methyl substitution | Distinct reactivity patterns |

Q & A

(Basic) What validated analytical methods are available for detecting cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) in human urine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard, achieving a limit of detection (LOD) of 0.1 µg/L, as demonstrated in NHANES 2001-2002 . Key steps include enzymatic deconjugation using β-glucuronidase, solid-phase extraction, and separation on a C18 column. Validation requires spike-recovery tests (85–115% recovery) and inter-laboratory comparisons to ensure precision (<15% CV). For example, Baker et al. (2004) reported a geometric mean of 0.39 µg/L using this method .

(Advanced) How can researchers differentiate between environmental degradation products and metabolized pyrethroids when interpreting urinary cis-DCCA levels?

Integrated exposure assessment is critical:

Environmental sampling : Measure parent pyrethroids (e.g., permethrin) and their degradates in air, water, and soil .

Pharmacokinetic modeling : Estimate the proportion of urinary cis-DCCA derived from metabolic conversion versus preformed environmental degradates.

Controlled dosing studies : Administer permethrin to human subjects and track metabolite excretion kinetics to establish metabolic conversion factors .

For instance, Berger-Preiss et al. (2002) combined environmental and urinary data to attribute exposure sources in urban populations .

(Basic) What are typical reference ranges for cis-DCCA in general populations?

Reference ranges vary geographically:

- NHANES 2001-2002 : >95% of samples were below the LOD (0.1 µg/L) .

- German cohorts : 95th percentile levels reached 0.3–0.5 µg/L, suggesting higher regional exposure .

Creatinine correction (µg/g creatinine) is recommended to account for urine dilution, as shown in NHANES data tables .

(Advanced) What experimental design considerations are critical for longitudinal studies assessing pyrethroid metabolite excretion kinetics?

Key factors include:

Sampling frequency : Collect pre-/post-exposure samples at 0, 6, 12, 24, and 48 hours to capture elimination half-lives (~6–12 hours for cis-DCCA) .

Confounding controls : Monitor diet and occupation to exclude external pyrethroid intake.

Data normalization : Use creatinine correction or 24-hour urine collections to reduce variability .

A pilot study on permethrin-treated uniforms demonstrated these protocols, showing minimal metabolite accumulation over three months .

(Advanced) How does stereoisomerism impact the analysis and toxicological interpretation of pyrethroid metabolites?

Pyrethroids like cypermethrin exist as enantiomeric mixtures (e.g., (1R)-cis and (1S)-cis isomers), which metabolize into stereospecific derivatives . Chiral chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate) columns) resolves enantiomers, enabling isomer-specific toxicity assessments. For example, (1R)-cis isomers often exhibit higher bioactivity, necessitating isomer-resolved biomonitoring in risk assessments .

(Basic) What quality control measures ensure reliability in population-level biomonitoring studies?

Critical measures include:

Internal standards : Use deuterated analogs (e.g., d6-cis-DCCA) to correct for matrix effects.

External proficiency testing : Participate in programs like CDC’s NHANES to validate inter-laboratory consistency .

Data normalization : Report metabolite concentrations as µg/g creatinine to account for urine dilution .

(Advanced) What statistical approaches address left-censored data (values below LOD) in low-exposure populations?

Robust methods include:

Substitution : Replace non-detects with LOD/√2 for parametric analyses.

Maximum likelihood estimation : Assume log-normal distribution to model censored data.

Non-parametric methods : Use Kaplan-Meier for percentile estimation. Baker et al. (2004) applied multiple imputation to analyze cohorts with >50% non-detects .

(Advanced) How do regional differences in pesticide regulations affect urinary metabolite levels in biomonitoring studies?

Studies comparing U.S. (NHANES) and German cohorts found higher 95th percentiles in Europe (0.3–0.5 µg/L vs. <0.1 µg/L in the U.S.), likely due to variations in agricultural pyrethroid use . Researchers must contextualize data using regional pesticide application records and regulatory policies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.